Technical Monograph: 1-(Prop-2-yn-1-yl)-1H-imidazole
Technical Monograph: 1-(Prop-2-yn-1-yl)-1H-imidazole
Part 1: Executive Technical Summary
1-(Prop-2-yn-1-yl)-1H-imidazole (also known as N-propargylimidazole) represents a high-value bifunctional scaffold in modern organic synthesis and medicinal chemistry. Its utility stems from its unique structural duality: the imidazole ring , which serves as a potent monodentate ligand for metalloproteins (specifically heme-iron centers), and the terminal alkyne (propargyl) group , which functions as a bioorthogonal "click" handle for rapid diversification.
This guide provides a rigorous technical analysis of this compound, moving beyond basic catalog data to explore its synthesis, mechanistic reactivity in biological systems (P450 inhibition), and its critical role as a fragment in fragment-based drug discovery (FBDD).
Part 2: Chemical Identity & Physical Properties[1]
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 18994-77-9 |
| IUPAC Name | 1-prop-2-ynylimidazole |
| Molecular Formula | C₆H₆N₂ |
| Molecular Weight | 106.12 g/mol |
| SMILES | C#CCN1C=CN=C1 |
| Physical State | Liquid (at ambient temperature) |
| Solubility | Soluble in DCM, MeOH, DMSO, Acetonitrile |
| pKa (Conjugate Acid) | ~6.5 - 7.0 (Imidazole N3) |
| Storage | 2-8°C, Hygroscopic, Store under inert gas (Ar/N₂) |
Part 3: Synthesis Protocols
We present two validated methodologies: a standard laboratory-scale alkylation and a "Green Chemistry" microwave-assisted protocol for higher throughput.
Method A: Standard Nucleophilic Substitution (Schlenk Line)
Principle: Classical SN2 alkylation of the imidazole anion generated in situ.
Reagents:
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1H-Imidazole (1.0 eq)
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Propargyl bromide (1.2 eq, 80% wt in toluene)
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Sodium Hydride (NaH) (1.5 eq, 60% dispersion in oil)
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Solvent: Anhydrous THF or DMF
Protocol:
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Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 eq) in anhydrous THF (0.5 M concentration relative to imidazole).
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Deprotonation: Cool to 0°C. Add 1H-Imidazole (1.0 eq) portion-wise. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 min, then warm to RT for 1 hour until gas evolution ceases.
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Alkylation: Cool back to 0°C. Add Propargyl bromide (1.2 eq) dropwise via syringe.
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Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).
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Workup: Quench carefully with sat. NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (SiO₂). Eluent: DCM → 5% MeOH/DCM.
Method B: Microwave-Assisted "Green" Synthesis
Principle: Rapid synthesis using solid-supported catalysis to minimize solvent waste.
Protocol:
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Mix Imidazole (1.0 eq) and Propargyl bromide (1.1 eq) with Potassium Carbonate (K₂CO₃, 2.0 eq) in a microwave vial.
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Add Acetone (minimal volume to create a slurry).
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Irradiate at 60°C for 10–20 minutes (Power: 100W).
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Filter off inorganic salts, concentrate filtrate, and purify as above.
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Note: This method typically suppresses the formation of dialkylated byproducts due to short reaction times.
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Part 4: Mechanistic Profiling & Reactivity
The "Click" Chemistry Handle (Chemical Reactivity)
The terminal alkyne at the N1 position is a prime substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction is thermodynamically driven by the formation of the stable 1,2,3-triazole ring.
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Application: Used to tether the imidazole "warhead" to complex scaffolds, polymers, or fluorophores without disturbing the imidazole's ability to bind metal centers.
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Mechanism: The Cu(I) catalyst coordinates the alkyne, lowering the pKa of the terminal proton, facilitating the formation of a copper-acetylide intermediate which then undergoes a stepwise annealing with an organic azide.
Cytochrome P450 Inhibition (Biological Mechanism)
1-(Prop-2-yn-1-yl)-1H-imidazole acts as a Type II Ligand for heme-containing enzymes (CYP450, NOS).[1]
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Mechanism: The sp²-hybridized Nitrogen (N3) of the imidazole ring possesses a lone pair that coordinates axially to the Heme Iron (Fe), displacing the native water molecule. This locks the enzyme in a low-spin state, preventing the binding of oxygen and substrate metabolism.
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Selectivity: The propargyl group fits into the hydrophobic access channel of specific CYP isoforms (e.g., CYP3A4, CYP2E1), providing selectivity over unsubstituted imidazole.
Figure 1: Mechanism of Action for Heme-Iron Coordination and P450 Inhibition.
Part 5: Applications in Research & Development[4][5]
A. Fragment-Based Drug Discovery (FBDD)
This molecule is a classic "fragment" used in screening libraries.
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Role: It serves as a probe to identify hydrophobic pockets near heme centers. Once a "hit" is confirmed, the propargyl group is reacted via Click Chemistry to extend the molecule, improving potency and selectivity.
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Key Insight: The rigid alkyne linker allows for precise spatial orientation of the imidazole relative to the rest of the drug molecule.
B. Corrosion Inhibition
Recent studies utilize imidazole derivatives as corrosion inhibitors for steel in acidic environments (e.g., 1M HCl).
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Mechanism: The nitrogen atoms adsorb onto the metal surface, while the propargyl tail forms a hydrophobic barrier, repelling water and corrosive ions.
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Performance: High inhibition efficiency (>90%) is often observed due to the high electron density of the imidazole ring and the pi-electrons of the alkyne.
C. Material Science (MOFs and Polymers)
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Metal-Organic Frameworks (MOFs): Used as a linker to construct porous materials where the alkyne remains available for post-synthetic modification (PSM).
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Polymers: Polymerized via the alkyne to create functionalized poly-imidazoles for gene delivery or catalysis.
Part 6: Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302) | Wash hands thoroughly after handling. |
| Skin/Eye Irritation | Causes skin irritation (H315) / Serious eye irritation (H319) | Wear protective gloves/eye protection. |
| Reactivity | Terminal alkyne | Avoid contact with silver or copper salts in the absence of ligands (risk of explosive acetylides). |
Storage: Store in a cool, dry place. Keep container tightly closed. Sensitive to moisture (hygroscopic).
Part 7: References
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PubChem. "1-(prop-2-yn-1-yl)-1H-imidazole (Compound)."[2] National Library of Medicine. Accessed Jan 2026. Link
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Martín-Aranda, R. M., et al. "Microwave enhanced synthesis of N-propargyl derivatives of imidazole." Applied Surface Science, vol. 252, no. 17, 2006, pp. 6067-6070.[3] Link[3]
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Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, vol. 40, no. 11, 2001, pp. 2004-2021. Link
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Correia, M. A., et al. "Mechanisms of Cytochrome P450 Inhibition." Encyclopedia of Drug Metabolism and Interactions, 2012. Link
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Luo, X., et al. "Corrosion Inhibition of N80 Steel by Newly Synthesized Imidazoline Based Ionic Liquid." International Journal of Electrochemical Science, vol. 16, 2021.[4] Link
Sources
- 1. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(prop-2-yn-1-yl)-1H-imidazole | C6H6N2 | CID 12591942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electrochemsci.org [electrochemsci.org]
